4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole
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Overview
Description
4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzoyl moiety
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that (thio)urea derivatives, which share a similar structure, can activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s molecular weight is 28726 , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist , playing an important role in the regulation of central inflammation and controlling brain inflammation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which has been shown to be effective in introducing the trifluoromethyl group into various organic molecules . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can help in achieving large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and trifluoromethyl-containing molecules. Examples include:
- 2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
- Various indole derivatives with trifluoromethyl groups
Uniqueness
4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c1-12-17(28-18(24-12)14-7-4-3-5-8-14)13(2)25-27-19(26)15-9-6-10-16(11-15)20(21,22)23/h3-11H,1-2H3/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWKBHAPTFFWHC-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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